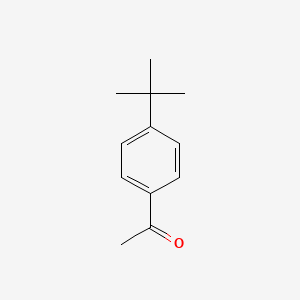

4'-tert-Butylacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-tert-butylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFJYGWNYQCHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061337 | |

| Record name | Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-27-1, 43133-94-4 | |

| Record name | 4′-tert-Butylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-((1,1-dimethylethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043133944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-tert-Butylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-[(1,1-dimethylethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tert-butylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TERT-BUTYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAH8J5D78Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-tert-Butylacetophenone (CAS: 943-27-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-tert-Butylacetophenone, with the Chemical Abstracts Service (CAS) number 943-27-1, is an aromatic ketone recognized for its distinct molecular structure, featuring a tert-butyl group at the para position of an acetophenone (B1666503) core.[1] This compound serves as a significant intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[2] It is also widely utilized in the fragrance and flavor industry for its smooth, warm, and slightly sweet aroma.[2][3] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, diverse applications, and available toxicological data. The information is presented to support research, development, and safety assessments involving this versatile chemical compound.

Physicochemical Properties

This compound is a para-substituted acetophenone that exists as a clear, colorless to pale yellow liquid or a white to off-white crystalline solid at room temperature.[1][4][5] Its key physical and chemical characteristics are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 943-27-1 | [4] |

| Molecular Formula | C₁₂H₁₆O | [4] |

| Molecular Weight | 176.25 g/mol | [6] |

| Appearance | Clear colorless liquid or white to off-white crystalline solid | [4][5] |

| Melting Point | 17-18 °C (dimorphic) | [4][6] |

| Boiling Point | 107-108 °C at 5 mmHg | [4][6] |

| 252.00 to 254.00 °C at 760 mmHg (estimated) | [7] | |

| Density | 0.964 g/mL at 25 °C | [4][6] |

| Refractive Index (n20/D) | 1.52 | [4][6] |

| Flash Point | 30 °C (86 °F) - closed cup | [6][7] |

| Water Solubility | Insoluble (50 mg/L at 25 °C, estimated) | [4][7] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, chloroform, ethyl acetate, and methanol (B129727) (slightly) | [5][8] |

| LogP (o/w) | 3.521 (estimated) | [4][7] |

| Vapor Pressure | 0.019 mmHg at 25 °C (estimated) | [7] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts acylation of tert-butylbenzene (B1681246).[2] This electrophilic aromatic substitution reaction utilizes an acyl chloride (acetyl chloride) and a Lewis acid catalyst, typically aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a representative example of the synthesis process:[9]

-

Catalyst Suspension: 514 grams (3.85 mol) of anhydrous aluminum chloride is added to 2 liters of carbon tetrachloride in a reaction vessel.

-

Acyl Chloride Addition: The mixture is cooled to below 10°C. While stirring vigorously, 302 grams (3.85 mol) of acetyl chloride is added over a period of 1 hour, maintaining the low temperature.

-

Substrate Addition: Subsequently, 469 grams (3.5 mol) of tert-butylbenzene is added to the reaction mixture over 3 hours, ensuring the temperature is kept below 5°C.

-

Reaction Completion: The mixture is stirred for an additional hour without cooling, allowing it to slowly warm.

-

Quenching: The reaction mixture is then carefully poured into a mixture of 500 mL of water, 1.7 kg of ice, and 150 mL of 35% hydrochloric acid to quench the reaction and dissolve the aluminum salts.

-

Work-up: The organic phase is separated, washed with a neutral solution (e.g., sodium bicarbonate solution) until neutral, and then dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification: The solvent (carbon tetrachloride) is removed by distillation. The resulting crude product is this compound. Further purification can be achieved by vacuum distillation.

Caption: Synthesis workflow for this compound via Friedel-Crafts acylation.

Applications

The unique properties of this compound make it a valuable compound in several industrial and research sectors.

-

Fragrance and Perfumery: It is extensively used as a fragrance ingredient in perfumes, cosmetics, soaps, detergents, and other personal care products.[3] It imparts a smooth, warm, and mildly sweet aroma, acting as a long-lasting base note that blends well in floral, musky, and woody compositions.[3]

-

Pharmaceutical Synthesis: The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Notably, it is an impurity that can arise during the synthesis of Ebastine, an antihistamine.[4] Its reactive ketone group allows for further chemical modifications to build more complex molecular scaffolds.

-

Chemical Research and Agrochemicals: In a laboratory setting, it is used as a building block for synthesizing novel organic molecules, including 2-pyridone derivatives.[4] It also finds application as an intermediate in the production of agrochemicals and specialty chemicals.[2]

-

Material Science: It is employed in the production of polymers and UV stabilizers.[2]

Caption: Key application areas of this compound.

Biological Activity and Toxicological Profile

Understanding the toxicological profile of this compound is crucial for ensuring its safe handling and use.

Hazard and Safety

The compound is classified as a flammable liquid and vapor. It may cause skin, eye, and respiratory irritation.[4][10] Standard safety precautions, such as working in a well-ventilated area and using personal protective equipment (gloves, eye protection), are recommended.[10]

Toxicological Data Summary

| Endpoint | Result | Remarks | Reference |

| Acute Oral Toxicity (LD50) | 5,000 mg/kg (rat) | Based on available data, classification criteria are not met. | [11] |

| Acute Dermal Toxicity (LD50) | >2,000 mg/kg (rabbit) | Based on available data, classification criteria are not met. | [11] |

| Genotoxicity | Not expected to be genotoxic | Based on a negative BlueScreen assay and read-across data from 4'-methylacetophenone (B140295) (CAS 122-00-9), which was not mutagenic in the Ames test. | [12] |

| Skin Sensitization | May cause an allergic skin reaction | Classified as a skin sensitizer (B1316253). | [11] |

| Aquatic Toxicity | Toxic to aquatic life with long lasting effects | Classified as Aquatic Chronic 2. | [11] |

Potential Signaling Pathway Interactions

Direct studies detailing the specific cellular signaling pathways modulated by this compound are limited. However, related compounds offer insights into potential mechanisms of biological interaction. For instance, other tert-butylated phenols have been investigated for endocrine-disrupting properties, acting as estrogen receptor agonists in vitro.[13] While these data are not directly transferable, they suggest a potential area for further investigation.

Additionally, compounds with a tert-butyl group, such as tert-butyl hydroperoxide (t-BHP), are known to induce oxidative stress, leading to cellular responses like apoptosis and necroptosis through pathways involving ROS (Reactive Oxygen Species) generation, NADPH oxidase (NOX), and mitochondria.[14] The diagram below illustrates a generalized pathway of how a chemical stressor can induce cell death, a potential mechanism that warrants investigation for this compound.

Caption: Potential oxidative stress and cell death pathway induced by a chemical stressor.

Conclusion

This compound is a commercially significant aromatic ketone with a well-defined physicochemical profile. Its role as a versatile intermediate in the synthesis of fragrances, pharmaceuticals, and specialty chemicals is well-established. While it is considered to have low acute toxicity, it is a skin sensitizer and poses a risk to aquatic environments. Further research into its specific interactions with cellular signaling pathways could provide a more detailed understanding of its biological activity and inform future applications and safety assessments. This guide serves as a foundational resource for professionals engaged in research and development involving this compound.

References

- 1. CAS 943-27-1: 4′-tert-Butylacetophenone | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. Para-tert-butyl Acetophenone (cas 943-27-1) | Industrial Fragrance Intermediate [chemicalbull.com]

- 4. This compound | 943-27-1 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4 -tert-Butylacetophenone 97 943-27-1 [sigmaaldrich.com]

- 7. para-tert-butyl acetophenone, 943-27-1 [thegoodscentscompany.com]

- 8. chembk.com [chembk.com]

- 9. prepchem.com [prepchem.com]

- 10. fishersci.com [fishersci.com]

- 11. pharmacopoeia.com [pharmacopoeia.com]

- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. Tert-butyl hydroperoxide (t-BHP) induced apoptosis and necroptosis in endothelial cells: Roles of NOX4 and mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 4'-tert-Butylacetophenone

This technical guide provides a comprehensive overview of the core physical properties of this compound, a versatile organic compound utilized as a pharmaceutical intermediate and in organic synthesis.[1][2] This document outlines key quantitative data, detailed experimental protocols for property determination, and a logical workflow for physical property analysis.

Core Physical and Chemical Properties

This compound is a para-substituted acetophenone (B1666503) that exists as a clear, colorless to pale yellow liquid or a white to off-white solid at room temperature.[2][3][4][5] It is composed of a benzene (B151609) ring substituted with a tert-butyl group and an acetyl group.[3][4]

Table 1: Summary of Physical Properties of this compound

| Property | Value | Conditions |

| Molecular Formula | C₁₂H₁₆O | |

| Molecular Weight | 176.25 g/mol | [6] |

| Melting Point | 17-18 °C (dimorphic) | [1][2][3] |

| Boiling Point | 107-108 °C | at 5 mmHg[2][3] |

| 252-254 °C (estimated) | at 760 mmHg[7] | |

| Density | 0.964 g/mL | at 25 °C[2] |

| Refractive Index | 1.519 - 1.522 | at 20 °C[3][5] |

| Solubility | Insoluble in water | [1][2][8] |

| Soluble in alcohol, ether, chloroform, acetone | [1][4][8] | |

| Flash Point | 30 °C (86 °F) | Closed cup |

| Vapor Pressure | 0.0186 - 0.019 mmHg | at 25 °C[1][7] |

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for the experimental determination of the key physical properties of this compound.

2.1. Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs over a narrow range.

-

Apparatus: Capillary tubes, thermometer, melting point apparatus (e.g., Thiele tube or digital melting point device).

-

Procedure:

-

A small, finely powdered sample of the solid is packed into a thin-walled capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus along with a thermometer.

-

The sample is heated slowly and steadily.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted is recorded as the end of the melting range.

-

2.2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[9]

-

Apparatus: Test tube or fusion tube, capillary tube (sealed at one end), thermometer, heating apparatus (e.g., aluminum block or Thiele tube), distillation apparatus for larger volumes.[10][11]

-

Micro-Boiling Point Method: [12]

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed open-end down into the liquid.[11]

-

The apparatus is heated, and as air is expelled from the capillary tube, a stream of bubbles will be observed.[13]

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[13]

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[9][12][13]

-

2.3. Determination of Density

Density is the mass of a substance per unit of volume.[14]

-

Apparatus: Graduated cylinder or pycnometer (density bottle), electronic balance.[15]

-

-

The mass of a clean, dry measuring cylinder is recorded using an electronic balance.[15]

-

A known volume of the liquid is carefully added to the measuring cylinder. The volume is read from the bottom of the meniscus.[15][17]

-

The total mass of the measuring cylinder and the liquid is recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder.

-

The density is calculated using the formula: Density = Mass / Volume.[15]

-

For higher accuracy, repeat the measurement with different volumes and calculate the average density.[16]

-

2.4. Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

-

Apparatus: Test tubes, balance, spatula, graduated cylinder, thermometer, vortex mixer or shaker.

-

Procedure: [18]

-

A measured volume of the solvent (e.g., water, alcohol) is placed into a test tube at a constant temperature.[18]

-

A small, pre-weighed amount of the solute (this compound) is added to the solvent.[18]

-

The mixture is agitated (shaken or vortexed) until the solute is completely dissolved.[18]

-

Steps 2 and 3 are repeated, adding small increments of the solute until a saturated solution is formed (i.e., no more solute dissolves, and solid particles are visible).

-

The total mass of the solute that was dissolved in the known volume of the solvent is used to quantify the solubility, often expressed in g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical substance like this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. 4-tert-Butylacetophenone [chembk.com]

- 2. This compound | 943-27-1 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. para-tert-butyl acetophenone, 943-27-1 [thegoodscentscompany.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. vernier.com [vernier.com]

- 11. byjus.com [byjus.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 15. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 16. google.com [google.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

An In-Depth Technical Guide to 1-(4-tert-butylphenyl)ethanone: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-tert-butylphenyl)ethanone, a valuable ketone in organic synthesis and a significant structural motif in the development of novel therapeutic agents. This document details its physicochemical properties, synthesis, and its role as a key building block in medicinal chemistry, with a focus on its application in the discovery of potent enzyme inhibitors and receptor modulators.

Core Physicochemical and Spectroscopic Data

1-(4-tert-butylphenyl)ethanone, also known as 4'-tert-butylacetophenone, is a commercially available aromatic ketone. Its molecular formula is C₁₂H₁₆O, and it has a molecular weight of approximately 176.26 g/mol .[1] The presence of the bulky tert-butyl group on the phenyl ring significantly influences its chemical and physical properties, as well as its interactions with biological targets.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.26 g/mol | [1] |

| CAS Number | 943-27-1 | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 258-260 °C at 760 mmHg | |

| Melting Point | 17-20 °C | |

| Density | 0.964 g/cm³ | |

| Refractive Index | 1.52 |

Spectroscopic Data:

Spectroscopic analysis is crucial for the identification and characterization of 1-(4-tert-butylphenyl)ethanone. Key spectral data are summarized below:

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons, aromatic protons, and the methyl protons of the acetyl group. |

| ¹³C NMR | Resonances for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the aromatic carbons, the carbonyl carbon, and the methyl carbon of the acetyl group. |

| Infrared (IR) | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Experimental Protocol: Synthesis of 1-(4-tert-butylphenyl)ethanone via Friedel-Crafts Acylation

The most common and efficient method for the synthesis of 1-(4-tert-butylphenyl)ethanone is the Friedel-Crafts acylation of tert-butylbenzene (B1681246). This electrophilic aromatic substitution reaction provides a direct route to this key intermediate.

Materials:

-

tert-Butylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (B109758) (DCM) or other suitable inert solvent

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.

-

Reagent Addition: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane. Cool the suspension to 0 °C using an ice bath.

-

Acylation: Add a solution of tert-butylbenzene (1.0 equivalent) in dry dichloromethane to the dropping funnel. Add acetyl chloride (1.05 equivalents) to the stirred suspension of aluminum chloride at a rate that maintains the temperature below 10 °C. After the addition is complete, add the tert-butylbenzene solution dropwise over 30 minutes.

-

Reaction Monitoring: After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 1-(4-tert-butylphenyl)ethanone.

Application in Drug Discovery and Medicinal Chemistry

The 4-tert-butylphenyl moiety is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve oral bioavailability, and provide optimal steric bulk for binding to target proteins. 1-(4-tert-butylphenyl)ethanone serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential.

Case Study 1: Vanilloid Receptor 1 (VR1/TRPV1) Antagonists

The vanilloid receptor 1 (TRPV1), a non-selective cation channel, is a key target for the development of novel analgesics. The 4-tert-butylphenyl group has been identified as a critical pharmacophore for potent TRPV1 antagonism.

One such antagonist, N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC) , demonstrates the importance of this structural motif. BCTC is a potent and selective VR1 antagonist that effectively blocks capsaicin- and acid-induced activation of the receptor.[2] The synthesis of BCTC and its analogs often involves the use of 4-tert-butylaniline, which can be derived from 1-(4-tert-butylphenyl)ethanone through reductive amination or other synthetic transformations.

| Compound | Target | Bioactivity (IC₅₀) | Reference |

| BCTC | Rat VR1 (Capsaicin-induced activation) | 35 nM | [2] |

| BCTC | Rat VR1 (Acid-induced activation) | 6.0 nM | [2] |

Case Study 2: Non-covalent SARS-CoV 3CL Protease Inhibitors

The 3C-like protease (3CLpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV) is an essential enzyme for viral replication, making it a prime target for antiviral drug development. The 4-tert-butylphenyl group has been incorporated into non-covalent inhibitors of SARS-CoV 3CLpro.

A notable example is ML188 , a potent non-covalent inhibitor identified through high-throughput screening.[1][3] The 4-tert-butylphenyl group in ML188 occupies a key hydrophobic pocket in the enzyme's active site, contributing significantly to its binding affinity. The development of ML188 and its analogs showcases the utility of the 4-tert-butylphenyl scaffold in designing effective antiviral agents.[1][3]

| Compound | Target | Bioactivity (IC₅₀) | Antiviral Activity (EC₅₀) | Reference |

| ML188 (racemic) | SARS-CoV 3CLpro | 4.8 µM | - | [4] |

| ML188 (R-enantiomer) | SARS-CoV 3CLpro | 1.5 µM | 12.9 µM | [5] |

Logical Workflow in Drug Discovery

The following diagram illustrates the role of 1-(4-tert-butylphenyl)ethanone as a foundational building block in a typical drug discovery workflow, leading to the identification of bioactive lead compounds.

Caption: Drug discovery workflow starting from 1-(4-tert-butylphenyl)ethanone.

Conclusion

1-(4-tert-butylphenyl)ethanone is more than a simple chemical reagent; it is a cornerstone for the construction of complex molecular architectures with significant biological activities. Its straightforward synthesis and the advantageous properties conferred by the 4-tert-butylphenyl group make it an indispensable tool for medicinal chemists. The successful development of potent modulators for targets such as TRPV1 and SARS-CoV 3CLpro underscores the enduring importance of this building block in the ongoing quest for novel therapeutics. Further exploration of derivatives based on this scaffold holds considerable promise for future drug discovery endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties: I. in vitro characterization and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of non-covalent inhibitors of the SARS main proteinase 3CLpro - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4'-tert-Butylacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-tert-Butylacetophenone (CAS No. 943-27-1), a para-substituted acetophenone, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrance agents.[1] Its molecular structure, featuring a polar carbonyl group and a nonpolar tert-butyl group, imparts a solubility profile that is crucial for its application in organic synthesis, purification, and formulation development. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, designing crystallization processes, and developing analytical methods. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C12H16O | [2][3] |

| Molecular Weight | 176.25 g/mol | [2][3] |

| Appearance | Clear colorless to pale yellow liquid or white to off-white crystalline solid | [1][2][4] |

| Melting Point | 17-18 °C (dimorphic) | [2][3] |

| Boiling Point | 107-108 °C at 5 mmHg | [2][3] |

| Density | 0.964 g/mL at 25 °C | [2][3] |

Solubility Profile

The solubility of this compound is governed by the principle of "like dissolves like." Its aromatic ring and tert-butyl group contribute to its solubility in nonpolar solvents, while the ketone functional group allows for some interaction with polar solvents. The following table summarizes the available quantitative and qualitative solubility data in various organic solvents.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Reference |

| Water | Protic | ~50 mg/L (0.005 g/100mL) at 25°C (estimated) | Insoluble | [5] |

| Methanol | Protic | - | Slightly Soluble | [2][6] |

| Ethanol | Protic | - | Soluble | [5] |

| 2-Propanol | Protic | - | Soluble | |

| Acetone | Aprotic | - | Soluble | [4] |

| Ethyl Acetate | Aprotic | - | Slightly Soluble | [2][6] |

| Toluene | Aromatic | - | Soluble | |

| Chloroform | Halogenated | - | Slightly Soluble | [2][6] |

| Diethyl Ether | Ether | - | Soluble | [1] |

| Methylene Chloride | Halogenated | - | Soluble | |

| Alkanes | Aliphatic | - | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Aprotic | 100 mg/mL (10 g/100mL) | Soluble |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on established analytical techniques.

Shake-Flask Method for Equilibrium Solubility Determination

This is a widely recognized method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Volumetric flasks

-

Screw-capped vials or flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a screw-capped vial. The excess solid should be visually present throughout the experiment.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). The system is considered at equilibrium when the concentration of the solute in the solution does not change over time.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in g/100 mL or mg/mL.

-

Gravimetric Method

This method is a simpler, albeit potentially less precise, alternative for determining solubility.

Materials:

-

Same as the shake-flask method, excluding the analytical instrument.

-

Evaporating dish

Procedure:

-

Prepare a saturated solution as described in the shake-flask method (steps 1.1 and 1.2).

-

Sample Collection:

-

After equilibration and settling, carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish.

-

-

Solvent Evaporation:

-

Gently evaporate the solvent from the dish in a fume hood or a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the solute.

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, dry the dish containing the solid residue to a constant weight in a desiccator.

-

Weigh the evaporating dish with the dried solute.

-

-

Calculation:

-

The weight of the dissolved this compound is the final weight of the dish minus the initial weight of the empty dish.

-

Calculate the solubility by dividing the mass of the solute by the volume of the solvent used.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

This technical guide has summarized the available solubility data for this compound in various organic solvents and provided detailed experimental protocols for its determination. While comprehensive quantitative data remains an area for further investigation, the provided qualitative information and methodologies offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. The presented workflow and protocols can be readily adapted to generate precise and reliable solubility data, which is critical for the successful application of this compound in scientific and industrial settings.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 943-27-1 [chemicalbook.com]

- 3. 4 -tert-Butylacetophenone 97 943-27-1 [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. para-tert-butyl acetophenone, 943-27-1 [thegoodscentscompany.com]

- 6. 943-27-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4'-tert-Butylacetophenone

This technical guide provides a comprehensive overview of the melting and boiling points of 4'-tert-Butylacetophenone, targeted towards researchers, scientists, and professionals in drug development. The document details the physical properties, presents experimental protocols for their determination, and includes a workflow diagram for clarity.

Physicochemical Data of this compound

This compound is a ketone compound that presents as a white to off-white solid or colorless liquid at room temperature, depending on the ambient conditions, given its low melting point.[1][2] It is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and in the fragrance industry.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Melting Point | 17-18 °C (dimorphic) | [1][2][3][4][5] |

| Boiling Point | 107-108 °C at 5 mmHg | [1][2][3][4][5] |

| 252-254 °C at 760 mmHg (estimated) | [6] | |

| Density | 0.964 g/mL at 25 °C | [1][4] |

| Refractive Index | n20/D 1.52 | [1][4] |

| Molecular Formula | C12H16O | [1][2][7] |

| Molecular Weight | 176.25 g/mol | [7] |

| Flash Point | 30 °C (86 °F) - closed cup | [3][6] |

| Solubility | Insoluble in water; Soluble in alcohol and ether.[1][7] |

Experimental Protocols for Determination of Melting and Boiling Points

The following sections provide detailed methodologies for the experimental determination of the melting and boiling points of organic compounds such as this compound.

This method is widely used for the determination of the melting point of a crystalline solid.[8]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[9][10]

-

Glass capillary tubes (sealed at one end)[11]

-

Sample of this compound (finely powdered and dry)[11]

-

Thermometer

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry, as moisture can depress the melting point.[11] If the sample is not a fine powder, gently grind it using a mortar and pestle.

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample until a small amount of the solid is packed into the tube.[11] Tap the sealed end of the tube on a hard surface to cause the solid to fall to the bottom.[11] The packed sample height should be 2-3 mm.[11]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[11]

-

Heating and Observation:

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the sample.[10] A pure compound will exhibit a sharp melting range of 0.5-2 °C.[10]

This micro-method is suitable for determining the boiling point of small quantities of a liquid.[12]

Apparatus and Materials:

-

Thiele tube[12]

-

Small test tube or fusion tube[13]

-

Capillary tube (sealed at one end)[13]

-

Thermometer[13]

-

Heat-resistant liquid (e.g., mineral oil or paraffin)[13][14]

-

Bunsen burner or hot plate[13]

-

Stand and clamp[14]

-

Rubber band or thread[13]

Procedure:

-

Sample Preparation: Fill the small test tube with the liquid this compound to a depth of about 2-3 cm.[14]

-

Capillary Insertion: Place a capillary tube, with its sealed end uppermost, into the liquid in the test tube.[13]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[13]

-

Heating: Clamp the Thiele tube to a stand and immerse the thermometer and test tube assembly into the oil bath, ensuring the oil level is above the sample level.[12][13] Gently heat the side arm of the Thiele tube with a Bunsen burner.[13]

-

Observation and Data Recording: As the temperature rises, a stream of air bubbles will emerge from the open end of the capillary tube.[13] Continue gentle heating until a rapid and continuous stream of bubbles is observed.[13] Turn off the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the liquid.[13]

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

- 1. chembk.com [chembk.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound | 943-27-1 [chemicalbook.com]

- 5. 943-27-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. para-tert-butyl acetophenone, 943-27-1 [thegoodscentscompany.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. westlab.com [westlab.com]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

4'-tert-Butylacetophenone chemical structure and formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 4'-tert-Butylacetophenone. The information is curated for professionals in research and development, with a focus on delivering precise data and detailed experimental protocols.

Chemical Structure and Formula

This compound is an aromatic ketone characterized by an acetophenone (B1666503) structure substituted with a tert-butyl group at the para position of the phenyl ring.

Chemical Formula: C₁₂H₁₆O

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 176.25 g/mol | [1] |

| CAS Number | 943-27-1 | [1] |

| Appearance | Clear colorless liquid or white to off-white solid | [1][2] |

| Melting Point | 17-18 °C (dimorphic) | [1] |

| Boiling Point | 107-108 °C at 5 mmHg | [1] |

| Density | 0.964 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.52 | [1] |

| Solubility | Soluble in organic solvents like ether, chloroform (B151607), and acetone; low solubility in water. | [2] |

Synthesis

This compound is commonly synthesized via the Friedel-Crafts acylation of tert-butylbenzene (B1681246).

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation[3]

-

Reaction Setup: In a suitable reaction vessel, add 514 g (3.85 mol) of anhydrous aluminum chloride to 2 liters of carbon tetrachloride.

-

Addition of Acetyl Chloride: While stirring vigorously, add 302 g (3.85 mol) of acetyl chloride over a period of 1 hour, maintaining the temperature below 10 °C.

-

Addition of tert-Butylbenzene: Subsequently, add 469 g (3.5 mol) of tert-butylbenzene to the reaction mixture over a period of 3 hours, ensuring the temperature is kept below 5 °C.

-

Reaction Completion: After the addition is complete, continue stirring for 1 hour without cooling.

-

Work-up: Pour the reaction mixture into a mixture of 500 mL of water, 1.7 kg of ice, and 150 mL of 35% hydrochloric acid.

-

Extraction and Purification: Separate the organic phase, wash it to neutrality, and then dry it.

-

Isolation: Distill off the solvent to obtain this compound.

Spectral Data

The following tables summarize the available spectral data for the characterization of this compound. While exact peak lists from a single, verified source are not fully available in the public domain, the expected chemical shifts and characteristic peaks are provided based on typical values for similar structures and available data.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | Doublet | 2H | Aromatic protons ortho to the acetyl group |

| ~7.4-7.5 | Doublet | 2H | Aromatic protons meta to the acetyl group |

| ~2.5 | Singlet | 3H | Methyl protons of the acetyl group |

| ~1.3 | Singlet | 9H | Methyl protons of the tert-butyl group |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS (δ 0.00).

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~197 | Carbonyl carbon (C=O) |

| ~156 | Aromatic carbon attached to the tert-butyl group |

| ~135 | Aromatic carbon attached to the acetyl group |

| ~128 | Aromatic CH carbons ortho to the acetyl group |

| ~125 | Aromatic CH carbons meta to the acetyl group |

| ~35 | Quaternary carbon of the tert-butyl group |

| ~31 | Methyl carbons of the tert-butyl group |

| ~26 | Methyl carbon of the acetyl group |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS (δ 0.00).[3][4]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (aromatic ketone) |

| ~1605 | Medium | C=C stretch (aromatic ring) |

| ~1410 | Medium | C-H bend (methyl) |

| ~1365 | Medium | C-H bend (tert-butyl) |

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted ring) |

Note: The spectrum of the neat liquid is typically obtained.

Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 176 | Moderate | [M]⁺ (Molecular ion) |

| 161 | High | [M - CH₃]⁺ (Loss of a methyl group) |

| 119 | Low | [M - C(CH₃)₃]⁺ (Loss of the tert-butyl group) |

| 105 | Moderate | [C₆H₄CO]⁺ (Benzoyl cation fragment) |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

| 43 | High | [CH₃CO]⁺ (Acylium ion) |

Note: Fragmentation patterns can vary depending on the ionization method and energy.[5][6][7]

Experimental Protocols for Spectral Analysis

The following are general protocols for obtaining the spectral data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[8][9] For ¹³C NMR, a more concentrated solution (50-100 mg) may be required.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra at room temperature. Use tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Processing: Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction.

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond) is clean.[10][11] Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.[10][11]

-

Data Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.[10] Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

GC-MS (Gas Chromatography-Mass Spectrometry)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[12]

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., 5% phenyl polysiloxane) is typically used.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.

-

Temperature Program: Use a temperature gradient to ensure good separation of the analyte from any impurities. For example, start at 60°C, hold for 1 minute, then ramp at 5°C/min to 250°C and hold for 2 minutes.[12]

-

Carrier Gas: Helium is typically used as the carrier gas.[12]

-

-

MS Conditions:

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Range: Scan a mass range of m/z 40-300.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum.[12][13]

This guide provides foundational data and methodologies for the handling and characterization of this compound. For further specific applications, it is recommended to consult the primary literature.

References

- 1. This compound | 943-27-1 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. app.studyraid.com [app.studyraid.com]

- 6. asdlib.org [asdlib.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. organomation.com [organomation.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 13. scirp.org [scirp.org]

Spectroscopic Analysis of 4'-tert-Butylacetophenone: A Technical Guide

This guide provides an in-depth overview of the key spectroscopic data for 4'-tert-Butylacetophenone (CAS No. 943-27-1), a para-substituted acetophenone (B1666503) derivative.[1] The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a consolidated resource for compound characterization.

Molecular Structure and Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet (d) | 2H | Aromatic Protons (ortho to C=O) |

| ~7.45 | Doublet (d) | 2H | Aromatic Protons (meta to C=O) |

| ~2.55 | Singlet (s) | 3H | Methyl Ketone (-COCH₃) |

| ~1.30 | Singlet (s) | 9H | tert-Butyl (-C(CH₃)₃) |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~197.7 | Carbonyl Carbon (C=O) |

| ~156.8 | Aromatic Carbon (-C-C(CH₃)₃) |

| ~134.5 | Aromatic Carbon (-C-COCH₃) |

| ~128.2 | Aromatic Carbons (ortho to C=O) |

| ~125.4 | Aromatic Carbons (meta to C=O) |

| ~35.1 | Quaternary Carbon (-C(CH₃)₃) |

| ~31.0 | tert-Butyl Carbons (-C(CH₃)₃) |

| ~26.5 | Methyl Ketone Carbon (-COCH₃) |

Note: Data compiled from publicly available spectral databases.[2][5]

Experimental Protocol - NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[6][7][8]

-

For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is typically run. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.[9][10]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.[11]

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).[11]

-

Integrate the peaks in the ¹H NMR spectrum and identify multiplicities.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2965 | Strong | C-H Stretch (Aliphatic, tert-Butyl) |

| ~1680 | Strong | C=O Stretch (Aryl Ketone) |

| ~1605 | Medium | C=C Stretch (Aromatic Ring) |

| ~1410 | Medium | C-H Bend (Methyl) |

| ~1267 | Strong | C-C Stretch (Aromatic-Ketone) |

| ~830 | Strong | C-H Bend (p-disubstituted Aromatic) |

Note: Peak positions are approximate. Data sourced from various spectral databases.[2][12]

Experimental Protocol - IR

-

Sample Preparation (Neat Liquid):

-

Since this compound is a liquid at room temperature, the simplest method is to acquire a "neat" spectrum.[1][13][14]

-

Place one or two drops of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[14]

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a drop of the sample directly onto the ATR crystal.[2]

-

-

Data Acquisition:

-

Place the sample holder (salt plates or ATR unit) into the FTIR spectrometer.

-

Collect a background spectrum of the empty instrument (or clean ATR crystal) first.[14]

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data below corresponds to Electron Ionization (EI) Mass Spectrometry.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment of Fragment Ion |

| 176 | ~30 | [M]⁺, Molecular Ion |

| 161 | 100 | [M - CH₃]⁺, Loss of a methyl group (Base Peak) |

| 115 | ~13 | [C₉H₇]⁺ |

| 91 | ~17 | [C₇H₇]⁺, Tropylium ion |

| 43 | ~78 | [CH₃CO]⁺, Acetyl cation |

Note: Relative intensities are approximate and can vary between instruments. Data sourced from NIST and PubChem.[2][15]

Experimental Protocol - MS

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol (B129727) or dichloromethane) into the mass spectrometer, typically via a Gas Chromatography (GC-MS) or direct injection inlet system.[2]

-

Ionization: In the ion source, subject the sample molecules to a beam of high-energy electrons (typically 70 eV for Electron Ionization). This process creates the positively charged molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

- 1. This compound | 943-27-1 [chemicalbook.com]

- 2. p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(943-27-1) 1H NMR spectrum [chemicalbook.com]

- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. spectrabase.com [spectrabase.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. chem.uiowa.edu [chem.uiowa.edu]

- 10. epfl.ch [epfl.ch]

- 11. NMR_En [uanlch.vscht.cz]

- 12. This compound(943-27-1)IR [chemicalbook.com]

- 13. 4′-叔丁基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. youtube.com [youtube.com]

- 15. Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 4'-tert-Butylacetophenone from tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4'-tert-butylacetophenone (B192730) from tert-butylbenzene (B1681246), a key chemical intermediate in the pharmaceutical and fragrance industries. This document details the prevalent synthetic methodologies, with a focus on the Friedel-Crafts acylation reaction. It includes in-depth experimental protocols, a comparative analysis of reaction conditions and yields, and graphical representations of the reaction mechanism and experimental workflow to facilitate understanding and replication.

Introduction

This compound is a para-substituted aromatic ketone characterized by the presence of a tert-butyl group and an acetyl group on a benzene (B151609) ring. Its structural features make it a valuable building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The most common and direct method for its preparation is the Friedel-Crafts acylation of tert-butylbenzene. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of tert-butylbenzene, primarily at the para position due to the steric hindrance and directing effect of the tert-butyl group.

This guide will explore different variations of the Friedel-Crafts acylation for this specific transformation, including the use of different acylating agents and catalysts, as well as emerging green chemistry approaches.

Synthetic Methodologies: Friedel-Crafts Acylation

The Friedel-Crafts acylation is the cornerstone of this compound synthesis. The reaction involves the treatment of tert-butylbenzene with an acylating agent in the presence of a Lewis acid catalyst.[1][2] The general reaction is depicted below:

Scheme 1: General Reaction for the Friedel-Crafts Acylation of tert-butylbenzene

The tert-butyl group is an ortho, para-director; however, due to the significant steric bulk of the tert-butyl group, the acylation occurs predominantly at the para position, leading to the desired this compound isomer.[3]

Acylating Agents

The two most commonly employed acylating agents for this synthesis are:

-

Acetyl Chloride (CH₃COCl): A highly reactive acylating agent that often provides good yields under relatively mild conditions.[4] Its reaction with the Lewis acid catalyst generates the acylium ion, the key electrophile in the reaction.[1][5]

-

Acetic Anhydride (B1165640) ((CH₃CO)₂O): A less reactive and often more economical alternative to acetyl chloride.[4][6] It requires slightly more forcing conditions or more active catalysts to achieve comparable yields.[7]

Catalysts

A variety of Lewis acids can be used to catalyze the Friedel-Crafts acylation. The choice of catalyst can significantly impact the reaction rate, yield, and selectivity. Common catalysts include:

-

Aluminum Chloride (AlCl₃): The most traditional and widely used catalyst for Friedel-Crafts reactions.[8][9] It is highly effective but is also moisture-sensitive and can generate significant waste streams.[3]

-

Ferric Chloride (FeCl₃): A milder and less corrosive Lewis acid compared to aluminum chloride.[7][8] It can be an effective catalyst, particularly when used in conjunction with more reactive acylating agents or under specific reaction conditions.

-

Zinc Chloride (ZnCl₂): A weaker Lewis acid that can be employed, often requiring higher temperatures or longer reaction times.[3]

-

Solid Acid Catalysts: In an effort to develop more environmentally friendly processes, solid acid catalysts such as zeolites and sulfated zirconia are being explored.[3][10] These catalysts offer advantages in terms of ease of separation, reusability, and reduced waste generation.[3]

Data Presentation: A Comparative Analysis

The following table summarizes quantitative data from various reported syntheses of this compound, allowing for a direct comparison of different methodologies.

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetyl Chloride | AlCl₃ | Carbon Tetrachloride | <10 | 4 | ~97% (crude) | [11] |

| Acetic Anhydride | FeCl₃·6H₂O | TAAIL 6 (Ionic Liquid) | 60 | 4-72 | 65-94% | [7] |

| Acetyl Chloride | Zinc Powder | Solvent-free (Microwave) | N/A | 0.5-2 min | High (general) | [12] |

Note: The yield for the zinc powder-catalyzed reaction is reported for general acylation reactions and may vary for the specific synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using different methodologies.

Protocol 1: Friedel-Crafts Acylation using Acetyl Chloride and Aluminum Chloride

This protocol is adapted from a literature procedure and represents a classic approach to the synthesis.[11]

Materials:

-

tert-Butylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride

-

Carbon tetrachloride (or a safer alternative solvent like dichloromethane)

-

Ice

-

Concentrated hydrochloric acid

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in carbon tetrachloride.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for 30 minutes at the same temperature.

-

Add tert-butylbenzene (1.0 equivalent) dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

-

After the addition of tert-butylbenzene is complete, allow the reaction mixture to stir at room temperature for an additional hour.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by vacuum distillation.

Protocol 2: Friedel-Crafts Acylation using Acetic Anhydride and Ferric Chloride in an Ionic Liquid

This protocol is based on a greener approach utilizing an ionic liquid as a recyclable solvent and a milder Lewis acid catalyst.[7]

Materials:

-

tert-Butylbenzene

-

Acetic anhydride

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Tunable Aryl Alkyl Ionic Liquid (TAAIL 6) or another suitable ionic liquid

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottom flask, combine tert-butylbenzene (1.0 equivalent), acetic anhydride (2.0 equivalents), and ferric chloride hexahydrate (10 mol%) in the ionic liquid.

-

Heat the reaction mixture to 60 °C and stir for the required time (monitoring by TLC or GC is recommended to determine completion, typically 4-72 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product from the ionic liquid using ethyl acetate.

-

The ionic liquid layer can be recovered, washed, and reused.

-

Wash the combined organic extracts with water to remove any residual ionic liquid and catalyst.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Further purification can be achieved by column chromatography or vacuum distillation.

Mandatory Visualizations

Signaling Pathway: Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride.

Caption: Mechanism of the Friedel-Crafts Acylation of tert-butylbenzene.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Green Chemistry Considerations

Traditional Friedel-Crafts acylation reactions often involve the use of stoichiometric amounts of corrosive and moisture-sensitive catalysts like aluminum chloride, along with halogenated solvents, which raises environmental concerns.[3] Modern approaches are focusing on developing greener alternatives.

One promising strategy is the use of solid acid catalysts, which can be easily recovered and reused, minimizing waste.[10] Another approach involves employing solvent-free reaction conditions, often accelerated by microwave irradiation, which can significantly reduce reaction times and energy consumption.[12] The use of less toxic and recyclable catalysts, such as certain metal triflates or ferric chloride in ionic liquids, also represents a step towards a more sustainable synthesis of this compound.[7] Further research in this area is crucial for the development of environmentally benign and economically viable industrial processes.

Conclusion

The synthesis of this compound from tert-butylbenzene is a well-established process, primarily achieved through Friedel-Crafts acylation. The choice of acylating agent and catalyst significantly influences the reaction's efficiency and environmental impact. While the traditional method using acetyl chloride and aluminum chloride remains effective, greener alternatives employing solid acid catalysts, ionic liquids, and solvent-free conditions are gaining prominence. This guide provides researchers and professionals with the necessary technical information to select and implement the most suitable synthetic strategy for their specific needs, balancing factors such as yield, cost, and environmental sustainability.

References

- 1. byjus.com [byjus.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. ijcps.org [ijcps.org]

- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 8. cerritos.edu [cerritos.edu]

- 9. websites.umich.edu [websites.umich.edu]

- 10. chemijournal.com [chemijournal.com]

- 11. prepchem.com [prepchem.com]

- 12. Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation [organic-chemistry.org]

A Comprehensive Technical Guide to the Friedel-Crafts Acylation of 4'-tert-Butylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the Friedel-Crafts acylation mechanism for the synthesis of 4'-tert-Butylacetophenone, a key intermediate in the manufacturing of fine chemicals and pharmaceuticals. This guide details the reaction mechanism, provides a comprehensive experimental protocol, and presents relevant quantitative data.

Core Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from tert-butylbenzene (B1681246) is a classic example of the Friedel-Crafts acylation reaction. This reaction proceeds via electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[1] The overall reaction involves treating tert-butylbenzene with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride, in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][3]

The mechanism can be dissected into three primary steps:

Step 1: Generation of the Acylium Ion Electrophile

The reaction is initiated by the activation of the acylating agent by the Lewis acid catalyst.[2] The aluminum chloride coordinates with the chlorine atom of acetyl chloride, creating a highly polarized complex.[4][5] This complex then cleaves, generating a resonance-stabilized acylium ion (RCO⁺), which serves as the potent electrophile in the reaction.[5][6] This step is crucial as it forms the reactive species that will attack the aromatic ring.

Caption: Formation of the acylium ion electrophile.

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The electron-rich π system of the tert-butylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion.[4][6] This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[4] The positive charge on this intermediate is delocalized across the ring through resonance.

The tert-butyl group is an electron-donating and sterically bulky group. As an activating group, it directs the incoming electrophile to the ortho and para positions. However, due to significant steric hindrance from the bulky tert-butyl group at the ortho positions, the acylation occurs predominantly at the sterically more accessible para position, leading to the formation of this compound as the major product.

Step 3: Deprotonation and Catalyst Regeneration

In the final step, a weak base, typically the tetrachloroaluminate ion ([AlCl₄]⁻) formed in the first step, abstracts a proton from the sp³-hybridized carbon of the sigma complex.[2] This deprotonation restores the aromaticity of the ring, yielding the final product, this compound.[4] This step also regenerates the aluminum chloride catalyst, which can then participate in another reaction cycle, and forms hydrochloric acid (HCl) as a byproduct.[4] Unlike Friedel-Crafts alkylations, the acylation reaction is generally not prone to polysubstitution because the newly introduced acyl group is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic attack.[7]

Caption: Electrophilic aromatic substitution workflow.

Experimental Protocol

The following protocol for the synthesis of this compound is based on established laboratory procedures.[8]

Materials and Reagents:

-

tert-Butylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon tetrachloride (CCl₄) (Solvent)

-

Ice

-

Concentrated Hydrochloric Acid (35%)

-

Water

Procedure:

-

Catalyst Suspension: In a suitable reaction vessel, suspend 514 grams (3.85 mol) of anhydrous aluminum chloride in 2 liters of carbon tetrachloride.[8]

-

Acetyl Chloride Addition: While stirring vigorously and maintaining the temperature below 10°C, add 302 grams (3.85 mol) of acetyl chloride over a period of 1 hour.[8]

-

Substrate Addition: Subsequently, add 469 grams (3.5 mol) of tert-butylbenzene to the reaction mixture over 3 hours, ensuring the temperature is kept below 5°C.[8]

-

Reaction Completion: After the addition is complete, continue stirring for 1 hour without external cooling, allowing the mixture to slowly approach room temperature.[8]

-

Work-up: Quench the reaction by carefully pouring the mixture into a vessel containing 1.7 kg of ice, 500 mL of water, and 150 mL of 35% hydrochloric acid.[8]

-

Purification: Separate the organic phase, wash it with water until neutral, and then dry it over an appropriate drying agent.[8]

-

Isolation: Remove the solvent via distillation to yield the crude product.[8] The reported yield for this procedure is 600 grams of this compound.[8]